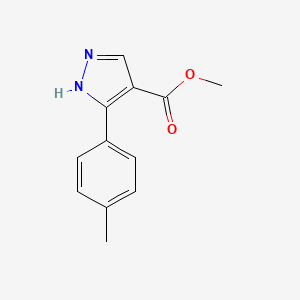
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “p-tolyl” part refers to a tolyl group, which is a functional group related to toluene with the general formula CH3C6H4-R . The “methyl” and “carboxylate” parts refer to a methyl group (-CH3) and a carboxylate group (-COO-), respectively.
Applications De Recherche Scientifique
Structural and Spectral Investigations
Research has delved into the structural and spectral characteristics of pyrazole derivatives, providing foundational knowledge for their potential applications. For instance, a study conducted by Viveka et al. (2016) focused on the combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative similar to Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate. This research highlighted the importance of understanding the molecular structure and properties through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, which are crucial for the application of these compounds in various scientific fields (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have found application as corrosion inhibitors, which is significant for industrial applications, particularly in metal preservation. Dohare et al. (2017) introduced pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, highlighting their high efficiency and the role of density functional theory (DFT) in understanding the interaction between inhibitors and metal surfaces. Such studies underscore the potential of pyrazole derivatives in enhancing the durability of metals used in various industries (Dohare et al., 2017).
Coordination Polymers and Luminescence
Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research provides insight into the applications of pyrazole derivatives in creating coordination polymers with potential uses in catalysis, molecular recognition, and luminescence. The findings demonstrate the versatility of pyrazole derivatives in constructing materials with desirable chemical and physical properties (Cheng et al., 2017).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been a subject of interest, with studies investigating their efficacy against various pathogens. For example, Thumar and Patel (2011) synthesized a series of pyrazole derivatives and evaluated their antibacterial activity, demonstrating their potential as novel antimicrobial agents. Such research highlights the potential of pyrazole derivatives in medical and pharmaceutical applications, particularly in developing new antibacterial compounds (Thumar & Patel, 2011).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, some indole derivatives have demonstrated antiviral activity by inhibiting viral replication pathways .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inhibiting the replication of viruses .
Propriétés
IUPAC Name |
methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-10(7-13-14-11)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJFTEZGHXIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628499 | |
| Record name | Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150164-02-5 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
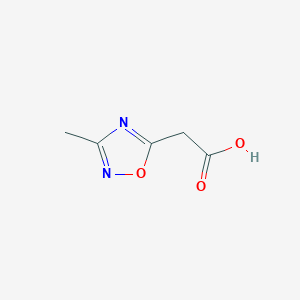
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)

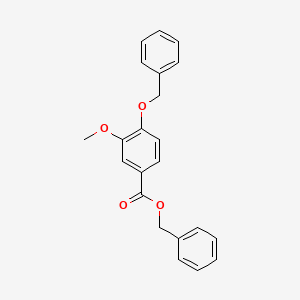

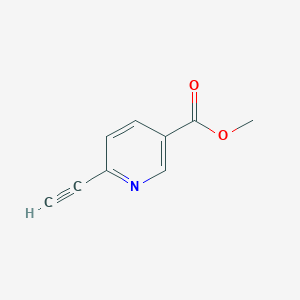

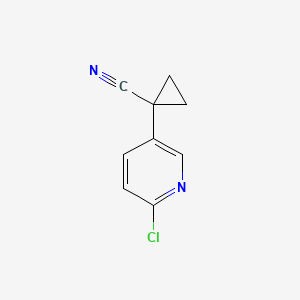

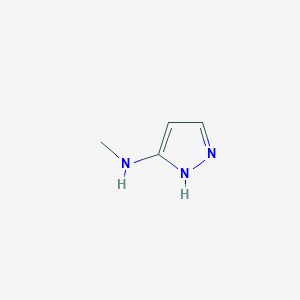
![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)
